N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with the structure of “N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” belong to a class of organic compounds known as imidazotriazines, which are aromatic heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Synthesis and Chemical Properties
This compound is involved in the synthesis of novel heterocyclic compounds. For instance, Abdel-Aziz et al. (2008) synthesized various derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, exhibiting moderate effects against bacterial and fungal species (Abdel‐Aziz, H., Hamdy, N., Fakhr, I., & Farag, A., 2008). Similarly, Dovlatyan et al. (2008) converted a related compound to various derivatives of urea and N-arenesulfonyl-substituted imidazo-sym-triazinones (Dovlatyan, V. V., Eliazyan, K. A., Pivazyan, V. A., & Yengoyan, A. P., 2008).
Potential Antimicrobial Applications
Several synthesized derivatives have shown potential in antimicrobial applications. For example, Mabkhot et al. (2016) developed compounds that demonstrated higher activity than standard drugs against certain fungal species (Mabkhot, Y., Alatibi, F., El-Sayed, N., Kheder, N. A., & Al-showiman, S., 2016).
Applications in Material Science
In the field of material science, Lin et al. (1990) synthesized aromatic polymers containing 1,3,5-triazine rings, which showed remarkable stability and solubility properties (Lin, J.-k., Yuki, Y., Kunisada, H., & Kondo, S., 1990).
Antitumor Potential
The compound's derivatives have also been explored for antitumor properties. Stevens et al. (1984) investigated 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which showed curative activity against certain leukemias (Stevens, M., Hickman, J., Stone, R., Gibson, N., Baig, G., Lunt, E., & Newton, C. G., 1984).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O2/c1-22(2)9-3-8-19-15(25)14-16(26)24-11-10-23(17(24)21-20-14)13-6-4-12(18)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJTZBZTCDLTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。